Cas no 61248-69-9 (Phenol, 3-(1,1-dimethylethyl)-2,6-dimethyl-)

Phenol, 3-(1,1-dimethylethyl)-2,6-dimethyl- structure
61248-69-9 structure
Product name:Phenol, 3-(1,1-dimethylethyl)-2,6-dimethyl-
CAS No:61248-69-9
MF:C12H18O
MW:178.27072
CID:487176
PubChem ID:12351085

Phenol, 3-(1,1-dimethylethyl)-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-(1,1-dimethylethyl)-2,6-dimethyl-
    • 3-tert-butyl-2,6-dimethylphenol
    • DTXSID90493301
    • 61248-69-9
    • SCHEMBL580699
    • Inchi: InChI=1S/C12H18O/c1-8-6-7-10(12(3,4)5)9(2)11(8)13/h6-7,13H,1-5H3
    • InChI Key: AJMYSQMYDOXMBK-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(C=C1)C(C)(C)C)C)O

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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